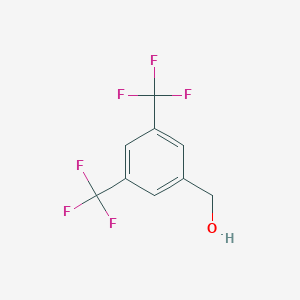

3,5-Bis(trifluoromethyl)benzyl alcohol

Vue d'ensemble

Description

3,5-Bis(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C₉H₆F₆O and a molecular weight of 244.13 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to a benzyl alcohol moiety. This compound is known for its high electronegativity and unique chemical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,5-Bis(trifluoromethyl)benzyl alcohol can be synthesized through several methods. One common approach involves the formylation of an appropriate organo-magnesium derivative with solid paraformaldehyde . Another method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions with stringent quality control measures. The use of advanced technologies and equipment ensures the efficient synthesis of this compound while minimizing impurities and by-products.

Analyse Des Réactions Chimiques

Reaction Scheme

Halogenation Reactions

3,5-Bis(trifluoromethyl)benzyl alcohol can undergo halogenation to produce various halogenated derivatives. This is typically achieved by treating the alcohol with halogenating agents such as hydrochloric acid or hydrobromic acid in the presence of sulfuric acid. The resulting products include:

-

3,5-Bis(trifluoromethyl)benzyl bromide

-

3,5-Bis(trifluoromethyl)benzyl chloride

These halides are useful intermediates in further synthetic applications .

Oxidation Reactions

The alcohol can also be oxidized to form corresponding carbonyl compounds (ketones or aldehydes), which can then participate in additional reactions such as condensation or addition reactions with nucleophiles.

Applications De Recherche Scientifique

Pharmaceutical Development

3,5-Bis(trifluoromethyl)benzyl alcohol is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its electronic properties allow for improved interactions with biological targets.

Case Study: Synthesis of Neurological Agents

Recent studies have demonstrated that the incorporation of trifluoromethyl groups increases the selectivity and efficacy of glycosylation reactions in the synthesis of complex carbohydrates used in drug development. For instance, research showed that using trifluoromethyl-substituted benzyl groups significantly enhanced the 1,2-cis-selectivity in glycosyl imidate donors .

Material Science

In material science, this compound is employed in formulating advanced materials such as coatings and polymers. The trifluoromethyl groups impart enhanced chemical resistance and thermal stability.

Applications in Coatings

Research indicates that incorporating this compound into polymer matrices can improve their performance under extreme conditions, making them suitable for use in harsh environments .

Analytical Chemistry

This compound serves as a standard reference material in analytical methods. It aids in calibrating instruments used for detecting fluorinated substances.

Analytical Methods Utilization

In analytical chemistry, this compound has been used to develop methods for quantifying fluorinated organic compounds in environmental samples. Its stability allows for reliable calibration curves .

Environmental Studies

Researchers utilize this compound to study the environmental impact of fluorinated chemicals. Its role in developing safer alternatives to traditional agrochemicals is particularly noteworthy.

Contribution to Safer Agrochemicals

The unique properties of this compound make it an excellent candidate for designing effective herbicides with reduced environmental toxicity . Studies have shown that compounds derived from this alcohol exhibit lower toxicity profiles compared to their non-fluorinated counterparts.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 3,5-Bis(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The trifluoromethyl groups enhance the compound’s electronegativity, allowing it to participate in various chemical reactions and biological processes . These interactions can affect the compound’s reactivity and stability, making it a valuable tool in research and industrial applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,5-Bis(trifluoromethyl)benzaldehyde

- 3,5-Bis(trifluoromethyl)benzyl chloride

- 4-(Trifluoromethyl)benzyl alcohol

- 3,5-Dimethoxybenzyl alcohol

Uniqueness

Compared to similar compounds, 3,5-Bis(trifluoromethyl)benzyl alcohol stands out due to its dual trifluoromethyl groups, which significantly enhance its electronegativity and chemical stability. This unique structure allows it to participate in a broader range of reactions and applications, making it a versatile compound in various fields .

Activité Biologique

3,5-Bis(trifluoromethyl)benzyl alcohol (C₉H₆F₆O) is an organic compound recognized for its unique chemical structure and potential biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its mechanism of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features two trifluoromethyl groups attached to a benzyl alcohol structure. The molecular weight is approximately 244.13 g/mol. The presence of the hydroxyl group (-OH) allows the compound to participate in various chemical reactions, while the trifluoromethyl groups enhance its lipophilicity and metabolic stability, which are critical for biological interactions.

Target Sites

The compound primarily interacts with various biological targets, including enzymes and receptors involved in metabolic pathways. Its trifluoromethyl groups contribute to its high electronegativity and steric hindrance, influencing binding affinities with biomolecules .

Biochemical Pathways

Research indicates that this compound may act as an inhibitor or activator of specific enzymes involved in oxidation-reduction reactions. This dual role can significantly impact cellular processes by altering enzyme activity. Additionally, the compound's ability to localize within cellular compartments like mitochondria suggests it may influence mitochondrial function and energy production.

Anticancer Activity

Preliminary investigations into related compounds suggest potential anticancer properties. For instance, compounds containing trifluoromethyl groups have been associated with improved drug potency and selectivity against cancer cell lines. Further research is necessary to explore these effects specifically for this compound .

Case Studies and Research Findings

- Glycosylation Reactions : A study highlighted that substituting benzyl groups with trifluoromethyl groups significantly increased selectivity in glycosylation reactions. This finding suggests that this compound could be utilized as a glycosyl donor in carbohydrate chemistry, enhancing reaction efficiency and product selectivity .

- Catalytic Applications : Research has shown that tris[3,5-bis(trifluoromethyl)phenyl]borane exhibited superior catalytic activity in hydrogenation reactions compared to other boron catalysts. This indicates the potential for this compound derivatives in catalysis within organic synthesis .

Safety and Toxicity

Despite its potential benefits, safety data indicate that this compound poses risks such as severe skin burns and eye damage upon contact. It is classified as a combustible liquid that may cause respiratory irritation if inhaled. Therefore, handling this compound requires stringent safety protocols.

Propriétés

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTWPJOGDWRYDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186389 | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32707-89-4 | |

| Record name | 3,5-Bis(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32707-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032707894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the benefits of using 3,5-bis(trifluoromethyl)benzyl alcohol as a co-solvent in ionic liquid systems for asymmetric reduction reactions?

A1: [] The research highlights that incorporating this compound as a co-solvent in an ionic liquid system enhances the permeability of the substrate, 3,5-bis-trifluoromethyl acetophenone, through the cell membrane. This improved permeability leads to increased substrate solubility and reduces both substrate and product inhibition during the reaction. Consequently, the reaction efficiency is significantly improved, allowing for higher substrate concentrations and yields. The study demonstrates that the substrate concentration can be increased to 1200 mM from 50 mM, resulting in a yield improvement of 33.2% and a reduction rate in the water phase ranging from 70.4% to 93.8%, all while maintaining excellent enantioselectivity (ee > 99%).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.